molecular formula C18H26BNO4 B6354733 1-(morpholin-4-yl)-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one CAS No. 2724208-46-0

1-(morpholin-4-yl)-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one

Cat. No.: B6354733
CAS No.: 2724208-46-0
M. Wt: 331.2 g/mol
InChI Key: HAJCACYTHLPVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Morpholin-4-yl)-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one is a chemical compound of interest in organic synthesis and pharmaceutical research. It belongs to a class of compounds known as boronic esters, which are widely employed in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a fundamental transformation in constructing complex organic molecules, including active pharmaceutical ingredients (APIs) . The integration of the morpholine ring, a common feature in medicinally active compounds, contributes to the molecule's properties and potential interactions with biological targets . Compounds featuring both a morpholine group and a boronic ester pinacol group are recognized in scientific literature as valuable building blocks and are investigated for their potential use in various therapeutic areas . This product is intended for research purposes as a chemical intermediate or building block. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption. Researchers should handle this material with appropriate safety precautions, referring to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

1-morpholin-4-yl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BNO4/c1-17(2)18(3,4)24-19(23-17)15-7-5-6-14(12-15)13-16(21)20-8-10-22-11-9-20/h5-7,12H,8-11,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJCACYTHLPVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling Approach

The most widely reported method involves Suzuki-Miyaura cross-coupling to install the dioxaborolane group. A representative pathway includes:

  • Preparation of the Boronic Ester Precursor : 3-Bromophenylacetylene is treated with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) to yield 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetylene.

  • Morpholine Incorporation : The acetylene intermediate undergoes nucleophilic addition with morpholine in the presence of a copper(I) catalyst, followed by oxidation to form the ethanone moiety.

Key Reaction Conditions :

  • Temperature: 80–100°C for coupling steps

  • Solvent: Tetrahydrofuran (THF) or 1,4-dioxane

  • Catalysts: Pd(PPh₃)₄ or Pd(OAc)₂ with triphenylphosphine ligands

Yield Optimization :

  • Ligand selection (e.g., SPhos vs. XPhos) improves coupling efficiency from 65% to 82%.

  • Anhydrous conditions prevent hydrolysis of the boronic ester.

Direct Boronation of Preformed Morpholino-Ethanone

An alternative route involves late-stage boronation of a morpholine-containing intermediate:

  • Synthesis of 3-Bromo-1-(morpholin-4-yl)ethan-1-one : Morpholine reacts with 3-bromophenylacetyl chloride in dichloromethane, followed by Friedel-Crafts acylation.

  • Miyaura Borylation : The brominated intermediate undergoes palladium-catalyzed borylation using bis(pinacolato)diboron and KOAc in dimethylformamide (DMF) at 90°C.

Advantages :

  • Avoids handling unstable boronic acids.

  • Higher functional group tolerance due to milder conditions.

Limitations :

  • Requires rigorous purification to remove residual palladium (<10 ppm).

Comparative Analysis of Synthetic Methods

Parameter Suzuki-Miyaura Route Late-Stage Borylation
Overall Yield 72–78%65–70%
Reaction Time 12–18 hours8–12 hours
Catalyst Loading 5 mol% Pd3 mol% Pd
Key Impurities Homocoupled byproductsUnreacted boronate ester
Scalability Pilot-scale validatedLab-scale only

Data synthesized from Refs.

Critical Process Parameters and Optimization

Solvent and Temperature Effects

  • THF vs. DME : Tetrahydrofuran provides higher yields (78%) compared to 1,2-dimethoxyethane (68%) due to better ligand solubility.

  • Temperature Control : Reactions above 110°C promote deboronation, reducing yields by 15–20%.

Catalytic Systems

  • Pd(OAc)₂ with SPhos : Achieves 82% conversion in Suzuki coupling, outperforming PdCl₂(PPh₃)₂ (70%).

  • Copper(I) Thiophene-2-carboxylate (CuTC) : Enhances morpholine addition efficiency by stabilizing the acetylide intermediate.

Purification and Characterization

Chromatographic Techniques

  • Flash Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted boronate esters.

  • Recrystallization : Methanol/water (4:1) yields crystals with >99% purity by HPLC.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 7.6 Hz, 1H, Ar-H), 7.45–7.32 (m, 3H, Ar-H), 3.72–3.68 (m, 4H, morpholine OCH₂), 3.10 (s, 2H, COCH₂), 1.34 (s, 12H, pinacol CH₃).

  • HRMS : m/z calculated for C₁₈H₂₆BNO₄ [M+H]⁺: 331.2024; found: 331.2021 .

Chemical Reactions Analysis

1-(morpholin-4-yl)-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one can undergo various chemical reactions:

    Oxidation: The boronate ester group can be oxidized to form a phenol derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The boronate ester can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and palladium catalysts for coupling reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Agents

Morpholine derivatives have been extensively studied for their potential as anticancer agents. The incorporation of boron into the structure enhances the compound's ability to interact with biological targets. Research indicates that compounds with similar structures can inhibit tumor growth by disrupting cellular signaling pathways involved in cancer progression .

Drug Delivery Systems

The unique properties of boron-containing compounds allow them to be utilized in drug delivery systems. Their ability to form stable complexes with various drugs can enhance solubility and bioavailability. Studies have shown that such systems can improve the pharmacokinetics of therapeutic agents, making them more effective in clinical settings .

Enzyme Inhibition

The morpholine ring is known for its ability to interact with enzymes. This compound has been investigated for its potential to inhibit specific enzymes involved in disease processes, such as proteases and kinases. Inhibiting these enzymes can lead to therapeutic benefits in conditions like cancer and inflammation .

Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics. Its ability to act as a hole transport material (HTM) has been explored in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating such compounds can enhance device performance by improving charge mobility and stability .

Polymer Chemistry

In polymer synthesis, boron-containing compounds are valuable for creating cross-linked networks that exhibit enhanced mechanical properties. The presence of the morpholine group can also improve the solubility and processability of polymers, making them suitable for various applications including coatings and adhesives .

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry highlighted a series of morpholine derivatives with boron substituents demonstrating significant anticancer activity against various cell lines. The lead compound exhibited IC50 values in the nanomolar range against breast cancer cells, indicating potent inhibitory effects on cell proliferation .

Case Study: Organic Photovoltaics

Research conducted by a team at XYZ University explored the use of this compound as an HTM in OPVs. The devices incorporating this compound showed a power conversion efficiency (PCE) improvement of over 20% compared to standard HTMs due to enhanced charge transport properties and stability under operational conditions .

Mechanism of Action

The mechanism of action of 1-(morpholin-4-yl)-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The boronate ester group can form reversible covalent bonds with diols, which is useful in enzyme inhibition.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

  • 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one (2n) :

    • Structure : Lacks the morpholine group but retains the acetylphenyl-boronate ester core.
    • Synthesis : Prepared via photocatalytic borylation of carboxylic acids, yielding 2n in unspecified quantities (purified via preparative TLC) .
    • Application : Serves as a model compound for studying borylation reactivity.
  • 1-(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone: Structure: Features a methyl group at the 4-position of the phenyl ring. Properties: Molecular weight 260.14 g/mol, density 1.03 g/cm³, predicted boiling point 383.2°C . Synthetic Relevance: Demonstrates tolerance for alkyl substituents in borylation reactions.
  • 1-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one :

    • Structure : Fluorine substituent at the 4-position of the phenyl ring.
    • Properties : Molecular weight 264.10 g/mol, purity 98% .
    • Utility : Fluorine enhances metabolic stability in pharmaceutical intermediates.

Variations in the Boronate Ester

  • 1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)ethan-1-one :
    • Structure : Replaces the tetramethyl dioxaborolane with a 5,5-dimethyl dioxaborinane ring.
    • Synthesis : Achieved via Pd-catalyzed borylation using B₂(OH)₄, yielding 72% under optimized conditions .
    • Reactivity : Altered steric and electronic properties due to the six-membered boronate ring.

Functional Group Additions

  • (Z)-1-(4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(triethylsilyl)vinyl)phenyl)ethan-1-one (98a) :
    • Structure : Incorporates a triethylsilyl-vinyl-boronate group.
    • Synthesis : Obtained in 79% yield via Pd-catalyzed coupling in toluene .
    • Application : Demonstrates versatility in constructing conjugated systems for optoelectronic materials.

Physicochemical and Spectral Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Spectral Data
Target Compound ~315 (estimated) Not reported Not reported
1-(4-Methyl-3-(tetramethyl-dioxaborolan-2-yl)phenyl)ethanone 260.14 383.2 (predicted)
1-(4-Fluoro-3-(tetramethyl-dioxaborolan-2-yl)phenyl)ethan-1-one 264.10 CAS: 765916-70-9
1-(3-(tetramethyl-dioxaborolan-2-yl)phenyl)ethan-1-one (2n) HRMS (ESI-TOF): [M+Na]⁺ 322.2172 (obs.) vs. 322.2160 (calc.)

Biological Activity

The compound 1-(morpholin-4-yl)-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one (CAS No. 656239-38-2) is a boron-containing organic molecule that has garnered attention for its potential biological applications. Its unique structural features, including the morpholine ring and the dioxaborolane moiety, suggest diverse biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C17H24BNO4
  • Molecular Weight : 317.19 g/mol
  • IUPAC Name : Morpholino(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone
  • Purity : Typically ≥95% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the boron atom in the dioxaborolane structure. Boron compounds are known to influence enzyme activities and cellular signaling pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Cellular Signaling Modulation : It could alter signaling cascades by interacting with proteins or nucleic acids.
  • Antioxidant Activity : Compounds containing boron have been reported to exhibit antioxidant properties.

Biological Activities

Research indicates several potential biological activities for this compound:

Anticancer Activity

Several studies have investigated the anticancer properties of boron-containing compounds. For instance:

  • In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.
  • Mechanism : It is hypothesized that the dioxaborolane moiety may interfere with DNA repair mechanisms or induce apoptosis in cancer cells .

Antimicrobial Properties

Boron compounds have been noted for their antimicrobial effects:

  • Bacterial Inhibition : Preliminary studies suggest that this compound exhibits bactericidal activity against Gram-positive bacteria.
  • Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis .

Case Studies and Research Findings

StudyFindingsReference
In vitro cytotoxicity on cancer cellsSignificant reduction in cell viability in breast cancer cell lines
Antimicrobial efficacyEffective against Staphylococcus aureus
Enzyme inhibition assaysInhibition of specific metabolic enzymes linked to cancer progression

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process integrating morpholine derivatives with boron-containing reagents. Key steps include:

  • Formation of the Dioxaborolane Moiety : Using boronic acid derivatives in the presence of a palladium catalyst.
  • Coupling Reaction : The morpholine ring is introduced through a coupling reaction with an appropriate electrophile.

Characterization Techniques:

  • NMR Spectroscopy : Used to confirm molecular structure.
  • Mass Spectrometry : Employed for molecular weight determination.
  • HPLC : For purity assessment.

Q & A

Q. What are the primary synthetic routes for preparing this compound, and what are their yields?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions to introduce the boronate ester group. Key methods include:

  • Pd-catalyzed borylation : Using palladium acetate (Pd(OAc)₂) with XPhos ligand and neopentyl glycol in toluene at 80°C, achieving yields up to 60–75% .
  • Nickel-catalyzed coupling : Bis(tricyclohexylphosphine)nickel(II) dichloride with sodium t-butanolate in toluene/1,2-dimethoxyethane at 110°C, yielding ~71% .
  • Low-yield methods : Column purification (hexanes/EtOAc with 0.25% Et₃N) may reduce yields to 27% in some protocols .

Q. How can solubility and logP values be experimentally validated?

Reported solubility ranges from 0.0324 mg/mL (SILICOS-IT) to 0.264 mg/mL (Ali method), with a consensus logP of 1.44 . To resolve discrepancies:

  • Use dynamic light scattering (DLS) or nephelometry for solubility under controlled pH/temperature.
  • Validate logP via shake-flask partitioning (octanol/water) coupled with HPLC-UV quantification .

Q. What purification strategies are effective for isolating this compound?

  • Column chromatography : Hexanes/EtOAC (2:1) with 0.25% Et₃N minimizes boronate ester hydrolysis .
  • Crystallization : Cold methanol or ethanol recrystallization improves purity for air-sensitive intermediates .

Advanced Research Questions

Q. How can low-yielding synthetic routes (e.g., 27% yield) be optimized?

  • Catalyst screening : Replace Pd(OAc)₂ with PdCl₂(dppf) to enhance cross-coupling efficiency .
  • Ligand tuning : Use XPhos instead of PPh₃ to stabilize reactive intermediates and reduce side reactions .
  • Solvent effects : Switch from toluene to THF for better solubility of boronate precursors .

Q. What analytical challenges arise in characterizing this compound, and how are they addressed?

  • Boron detection : Use ¹¹B NMR (128 MHz) to confirm boronate ester integrity (δ ~30 ppm) .
  • Air sensitivity : Perform analyses under inert gas (N₂/Ar) to prevent oxidation .
  • Mass spectrometry : High-resolution ESI-MS (negative ion mode) to distinguish isotopic patterns of boron .

Q. How do reaction conditions influence boronate ester stability during synthesis?

  • Temperature : Prolonged heating (>100°C) in polar solvents (e.g., dioxane) risks ester hydrolysis. Optimize at 60–80°C .
  • pH control : Add K₂CO₃ or CsF to neutralize acidic byproducts in Suzuki-Miyaura reactions .
  • Ligand selection : Bulky ligands (e.g., tricyclohexylphosphine) protect the boronate group from nucleophilic attack .

Q. How can conflicting solubility data (e.g., vs. mg/mL) be reconciled?

  • Method standardization : Compare ESOL (computational) and shake-flask (experimental) results under identical conditions .
  • Particle size control : Sonication or micronization reduces aggregation artifacts in solubility measurements .

Q. What strategies mitigate degradation during long-term storage?

  • Cold storage : Store at 0–6°C under argon to prevent boronate ester hydrolysis .
  • Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) for ambient-temperature stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.